1-Bromo-2-ethoxy-4-fluorobenzene
Overview
Description
1-Bromo-2-ethoxy-4-fluorobenzene is a derivative of benzene, with a bromine atom, an ethoxy group, and a fluorine atom attached to the benzene ring . It’s a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds, such as 1-Bromo-4-fluorobenzene, involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide . The exact synthesis process for this compound might involve similar steps but could vary depending on the specific conditions and reagents used.Molecular Structure Analysis
The molecular formula of this compound is C8H8BrFO . The structure includes a benzene ring with a bromine atom, an ethoxy group (–O–CH2–CH3), and a fluorine atom attached to it .Scientific Research Applications
Electrolyte Additive for Lithium-Ion Batteries
1-Bromo-2-ethoxy-4-fluorobenzene derivatives have been explored as potential electrolyte additives in lithium-ion batteries. For instance, 4-bromo-2-fluoromethoxybenzene (BFMB) was investigated for its ability to form a polymer film at high voltages, providing overcharge protection and enhancing the thermal stability and fire retardancy of lithium-ion batteries without impacting their normal cycle performance (Zhang, 2014).
Synthesis of Radiochemicals
1-Bromo-4-[18F]fluorobenzene is a valuable compound in the preparation of radiochemicals, crucial for 18F-arylation reactions. A study compared different methods for its synthesis, highlighting the use of symmetrical bis-(4-bromphenyl)iodonium bromide for efficient production (Ermert et al., 2004).
Fluorobenzenes in Organometallic Chemistry
Fluorobenzenes, like this compound, are recognized for their utility in organometallic chemistry and catalysis. Their weak interaction with metal centers due to fluorine substituents makes them suitable as non-coordinating solvents or as ligands in various metal complexes, enhancing their versatility in synthetic applications (Pike et al., 2017).
Molecular Ordering in Smectogenic Compounds
The molecular ordering of compounds related to this compound has been studied, particularly focusing on their behavior in dielectric media at phase transition temperatures. Such research aids in understanding the intermolecular forces and quantum mechanics in these systems, contributing to the field of material science (Ojha, 2005).
Halogenation Reactions in Organic Synthesis
The compound's derivatives are utilized in halogenation reactions, pivotal for synthesizing various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene through nitration in water showcases the relevance of these derivatives in creating valuable intermediates for further chemical reactions (Xuan et al., 2010).
Mechanism of Action
Mode of Action
1-Bromo-2-ethoxy-4-fluorobenzene, like other halogenated benzene derivatives, can undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Halogenated benzene derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution . These reactions can lead to the formation of new compounds, potentially affecting various biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . Moreover, the compound’s action can also be influenced by the biological environment, including the presence of various enzymes and receptors, the pH of the body fluids, and the presence of other metabolites.
Safety and Hazards
1-Bromo-2-ethoxy-4-fluorobenzene may cause skin and eye irritation, and may be harmful if inhaled . It’s recommended to use personal protective equipment, including gloves and eye protection, when handling this compound . In case of accidental release, it should be cleaned up with an inert absorbent material and kept in a tightly closed container for disposal .
Properties
IUPAC Name |
1-bromo-2-ethoxy-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLBVTBTDQSOSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660589 | |
Record name | 1-Bromo-2-ethoxy-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871717-61-2 | |
Record name | 1-Bromo-2-ethoxy-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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